(Z)-3-Methylhepta-2,6-dienoic acid
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Overview
Description
(Z)-3-Methylhepta-2,6-dienoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methylhepta-2,6-dienoic acid typically involves the use of starting materials such as 3-methyl-1,3-butadiene and acetic acid. One common synthetic route includes the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between 3-methyl-1,3-butadiene and maleic anhydride to form a cyclohexene derivative.
Hydrolysis: The cyclohexene derivative is then hydrolyzed to yield the corresponding dicarboxylic acid.
Decarboxylation: The dicarboxylic acid undergoes decarboxylation to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Methylhepta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms in the diene system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Z)-3-Methylhepta-2,6-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-Methylhepta-2,6-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Methylhepta-2,6-dienoic acid: An isomer with a different spatial arrangement of the double bonds.
3-Methylheptanoic acid: A saturated analog without the conjugated diene system.
3-Methylhex-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(Z)-3-Methylhepta-2,6-dienoic acid is unique due to its conjugated diene system, which imparts specific reactivity and properties not found in its saturated or non-conjugated analogs. This makes it valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2E)-3-methylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10)/b7-6+ |
InChI Key |
KEHYONOPDSZDIB-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CCC=C |
Canonical SMILES |
CC(=CC(=O)O)CCC=C |
Origin of Product |
United States |
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